molecular formula C13H14N4O4S B11051951 5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11051951
M. Wt: 322.34 g/mol
InChI Key: GJDWWZRWWXBBOT-UHFFFAOYSA-N
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Description

1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes an isopropyl group, a nitro group, and a thienyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products Formed

    Oxidation products: Corresponding oxides of the pyrazolopyridine core.

    Reduction products: Amino derivatives of the compound.

    Substitution products: Halogenated or sulfonylated derivatives of the thienyl ring.

Scientific Research Applications

1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the inflammatory response or cell proliferation pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ISOPROPYL-5-NITRO-4-(2-FURYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a furan ring instead of a thienyl ring.

    1-ISOPROPYL-5-NITRO-4-(2-PHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

1-ISOPROPYL-5-NITRO-4-(2-THIENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

5-nitro-1-propan-2-yl-4-thiophen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C13H14N4O4S/c1-6(2)16-11-9(12(18)15-16)8(7-4-3-5-22-7)10(17(20)21)13(19)14-11/h3-6,8,10H,1-2H3,(H,14,19)(H,15,18)

InChI Key

GJDWWZRWWXBBOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=CS3)C(=O)N1

Origin of Product

United States

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